

M8891 solubility and formulation challenges

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Compound of Interest

Compound Name: M8891

Cat. No.: B608796

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M8891 Technical Support Center

Welcome to the **M8891** Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility and formulation of **M8891**, a potent and reversible inhibitor of Methionine Aminopeptidase-2 (MetAP2).^{[1][2][3]} Here you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is **M8891** and what is its mechanism of action?

A1: **M8891** is an orally active, reversible, and brain-penetrant inhibitor of Methionine Aminopeptidase-2 (MetAP-2), with an IC₅₀ of 54 nM and a K_i of 4.33 nM.^{[1][4]} It does not significantly inhibit MetAP-1 (IC₅₀ >10 µM).^[1] By inhibiting MetAP-2, **M8891** impairs protein synthesis, which leads to a decrease in endothelial cell proliferation.^{[5][6]} This inhibition of angiogenesis, the formation of new blood vessels, and direct effects on tumor cells contribute to its anti-tumor activity.^{[1][7]} A key pharmacodynamic biomarker for **M8891** is the accumulation of the unprocessed MetAP2 substrate, methionylated elongation factor 1α (Met-EF1a).^[8]

Q2: What are the recommended solvents for dissolving **M8891** for in vitro studies?

A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of **M8891** for in vitro experiments.^{[1][6]} It is important to note that ultrasonic treatment may be necessary to fully dissolve the compound in DMSO.^[1] Additionally, since DMSO is hygroscopic, it is crucial to use a fresh, unopened vial to ensure maximal solubility.^[1]

Q3: My **M8891** precipitates when I add my DMSO stock solution to my aqueous cell culture medium. What can I do?

A3: This is a common challenge with hydrophobic compounds like **M8891**. When a concentrated DMSO stock is diluted into an aqueous buffer, the compound can crash out of solution. Here are some troubleshooting steps:

- Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity.[\[9\]](#)
- Stepwise Dilution: Instead of adding the DMSO stock directly to the full volume of your medium, try a serial dilution. First, dilute the stock in a smaller volume of serum-free medium or phosphate-buffered saline (PBS), mixing thoroughly, before adding this intermediate dilution to the final volume.[\[9\]](#)
- Pre-warm the Medium: Pre-warming your cell culture medium to 37°C can help improve the solubility of **M8891** upon addition.[\[9\]](#)[\[10\]](#)
- Slow Addition and Mixing: Add the **M8891** stock solution drop-wise to the medium while gently swirling or vortexing to promote rapid dispersion.[\[10\]](#)

Q4: What are some established formulations for in vivo animal studies with **M8891**?

A4: Several vehicle formulations have been successfully used for the oral administration of **M8891** in animal models.[\[1\]](#) The choice of formulation may depend on the specific experimental requirements and duration. It is important to prepare these formulations by adding each solvent sequentially as described in the protocols.[\[1\]](#) For some formulations, it is noted that if the continuous dosing period exceeds half a month, the protocol should be chosen carefully.[\[1\]](#)

Solubility Data

The following tables summarize the known solubility of **M8891** and its less active R-isomer, (R)-**M8891**.

Table 1: **M8891** Solubility

Solvent/Vehicle	Solubility	Notes
DMSO	90 mg/mL (233.55 mM)	Ultrasonic treatment is needed. Use newly opened DMSO as it is hygroscopic.[1]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	≥ 2.08 mg/mL (5.40 mM)	Clear solution.[1]
10% DMSO, 90% (20% SBE-β-CD in Saline)	≥ 2.08 mg/mL (5.40 mM)	Clear solution.[1]
10% DMSO, 90% Corn Oil	≥ 2.08 mg/mL (5.40 mM)	Clear solution. Recommended to be used with caution for dosing periods longer than two weeks.[1]

Table 2: (R)-**M8891** Solubility

Solvent/Vehicle	Solubility	Notes
DMSO	140 mg/mL (363.30 mM)	Ultrasonic treatment is needed. [11]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	≥ 3.5 mg/mL (9.08 mM)	Clear solution.[12]
10% DMSO, 90% Corn Oil	≥ 3.5 mg/mL (9.08 mM)	Clear solution.[12]

Experimental Protocols & Workflows

Protocol 1: Preparation of **M8891** Stock Solution (10 mM in DMSO)

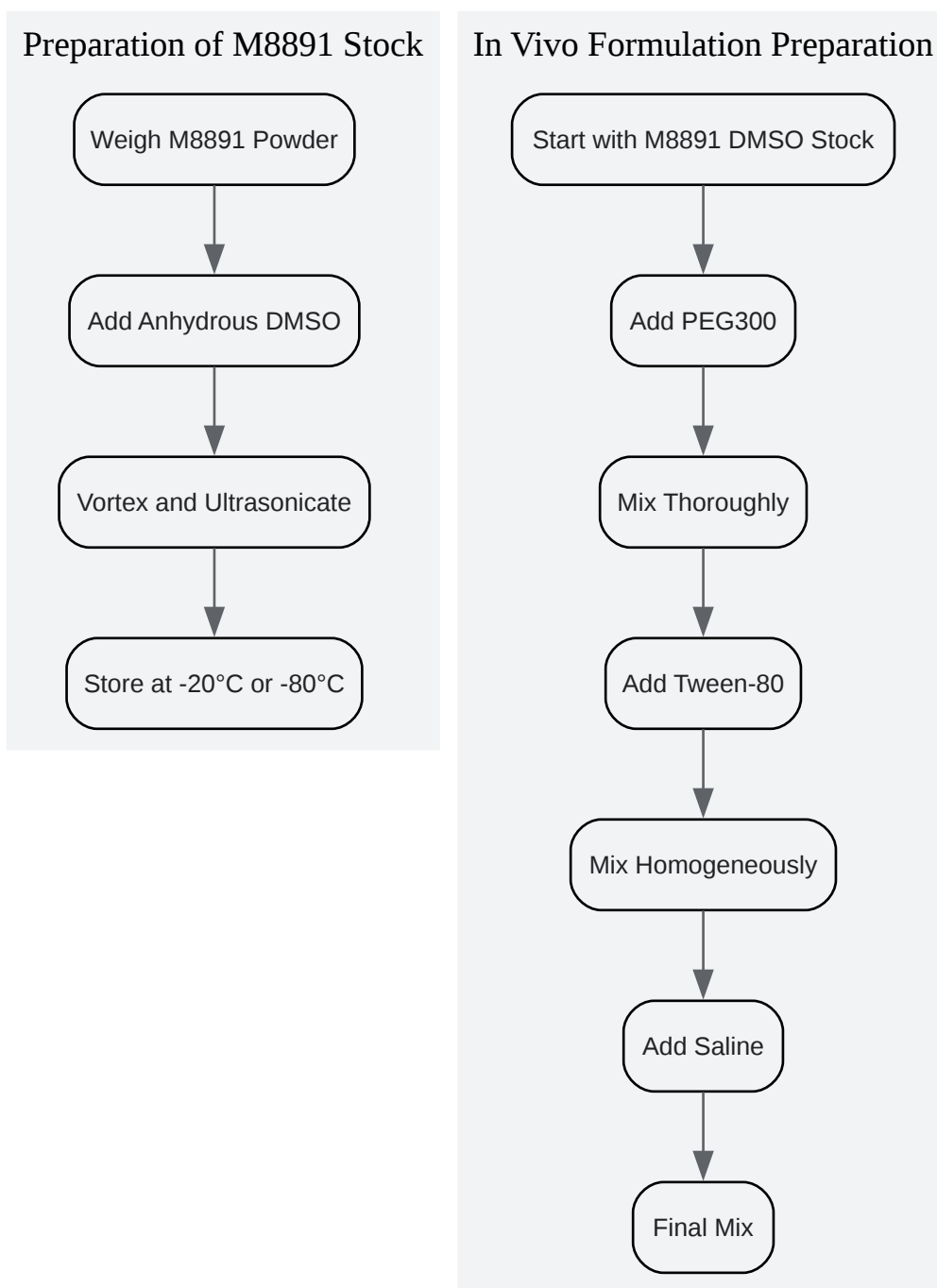
- Weigh the required amount of **M8891** powder in a sterile microfuge tube.
- Add the appropriate volume of fresh, anhydrous DMSO to achieve a 10 mM concentration.
- Vortex the tube briefly to mix.

- Place the tube in an ultrasonic water bath and sonicate until the **M8891** is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.
- Store the stock solution at -20°C or -80°C for long-term storage, protected from light.[\[1\]](#)

Protocol 2: Preparation of **M8891** Formulation for Oral Gavage (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)

This protocol is for preparing a 1 mL working solution.

- Prepare a 20.8 mg/mL stock solution of **M8891** in DMSO.[\[1\]](#)
- In a sterile tube, add 400 µL of PEG300.
- Add 100 µL of the 20.8 mg/mL **M8891** DMSO stock solution to the PEG300 and mix thoroughly.[\[1\]](#)
- Add 50 µL of Tween-80 and mix until the solution is homogeneous.[\[1\]](#)
- Add 450 µL of saline to bring the final volume to 1 mL and mix thoroughly.[\[1\]](#)
- The final concentration of **M8891** in this formulation will be 2.08 mg/mL.

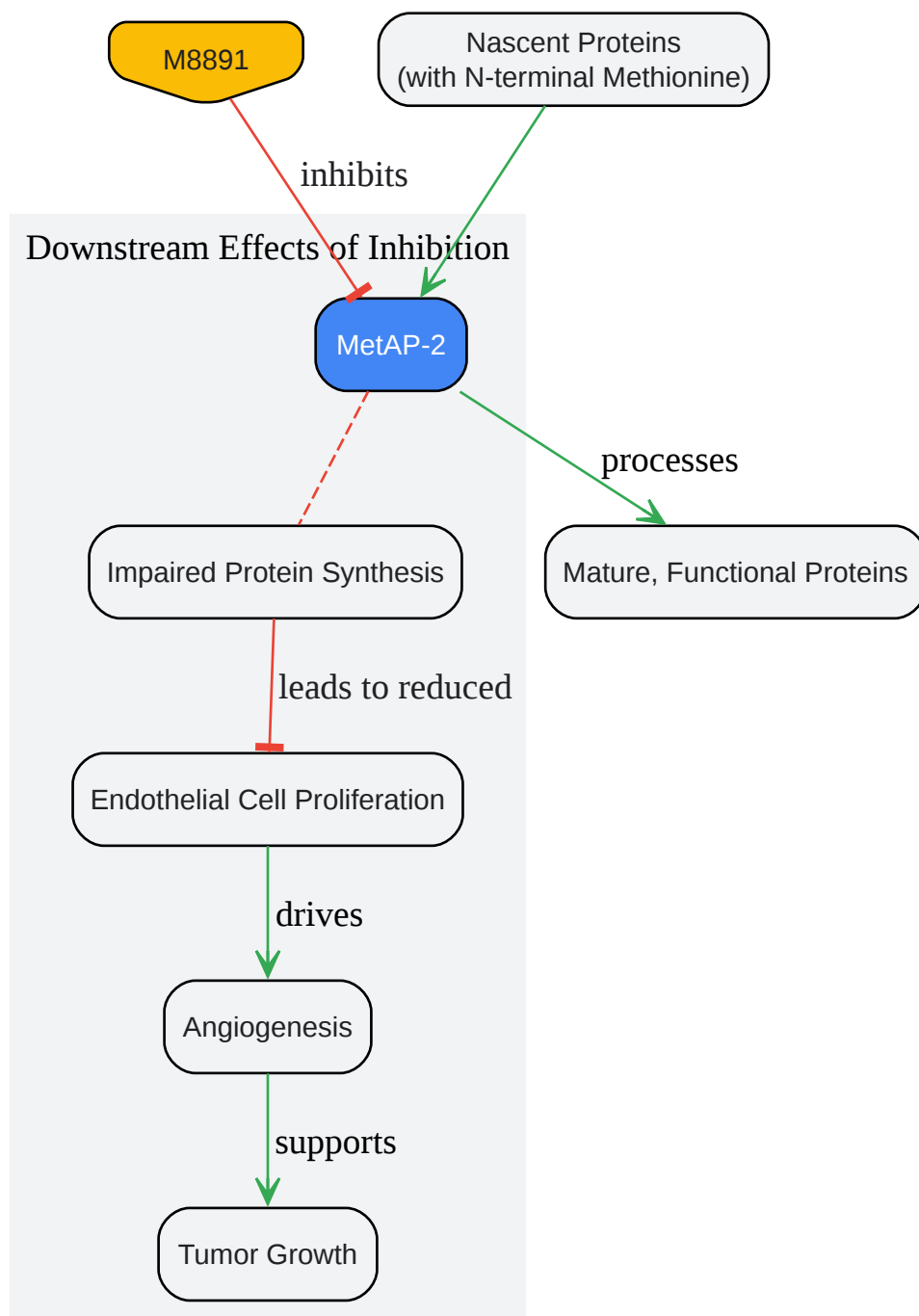


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Experimental workflow for **M8891** stock and in vivo formulation preparation.

M8891 Signaling Pathway

M8891 inhibits MetAP-2, which is a crucial enzyme in the N-terminal processing of nascent proteins.[5][7] This inhibition leads to a downstream cascade of events that ultimately suppress angiogenesis and tumor growth.



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Simplified signaling pathway of **M8891** action.

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